N-[3-(4-morpholinyl)propyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
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Overview
Description
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that features a morpholine ring, a trifluoromethyl group, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Final Coupling Step: The final step involves coupling the morpholine derivative with the benzodiazole-trifluoromethyl intermediate under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodiazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-INDOLE-1-YL]ACETAMIDE
- **N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOL-1-YL]ACETAMIDE
Uniqueness
N-[3-(MORPHOLIN-4-YL)PROPYL]-2-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-1-YL]ACETAMIDE is unique due to the presence of the trifluoromethyl group and the benzodiazole moiety, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H21F3N4O2 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C17H21F3N4O2/c18-17(19,20)16-22-13-4-1-2-5-14(13)24(16)12-15(25)21-6-3-7-23-8-10-26-11-9-23/h1-2,4-5H,3,6-12H2,(H,21,25) |
InChI Key |
KKQOXIOQUVUUIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Origin of Product |
United States |
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